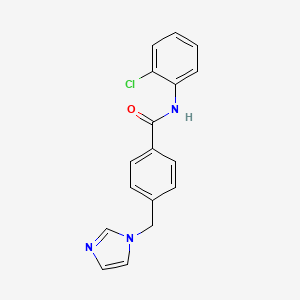![molecular formula C21H22N4O3 B5974001 2-(5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B5974001.png)
2-(5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol involves the inhibition of various enzymes and pathways that are involved in the development and progression of various diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of pro-inflammatory mediators. It has also been found to inhibit the activity of various kinases and signaling pathways that are involved in the development of cancer.
Biochemical and Physiological Effects:
2-(5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory mediators, such as prostaglandins and cytokines. It has also been found to inhibit the growth and proliferation of cancer cells. Additionally, it has been found to improve cognitive function and memory in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol in lab experiments include its potential to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It also has the potential to be used in the treatment of neurodegenerative disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety.
Direcciones Futuras
There are several future directions for the study of 2-(5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol. Further studies are needed to determine its efficacy and safety in the treatment of various diseases. Additionally, studies are needed to determine the optimal dosage and administration route of this compound. Furthermore, studies are needed to investigate the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases.
Métodos De Síntesis
The synthesis method of 2-(5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with 3-(2-pyridinylmethoxy)-1-piperidinecarboxylic acid. The resulting compound is then subjected to a series of reactions that involve the use of various reagents and solvents. The final product is obtained by the reduction of the nitro group in the presence of a reducing agent.
Aplicaciones Científicas De Investigación
2-(5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-20-9-2-1-8-17(20)18-12-19(24-23-18)21(27)25-11-5-7-16(13-25)28-14-15-6-3-4-10-22-15/h1-4,6,8-10,12,16,26H,5,7,11,13-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIVJWQNHILVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=NN2)C3=CC=CC=C3O)OCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{[1-(2-pyrimidinyl)-3-piperidinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5973922.png)

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 3-methoxybenzoate](/img/structure/B5973949.png)
![4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5973964.png)
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(4-methoxyphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5973972.png)

![5-[(benzylamino)sulfonyl]-2-bromobenzoic acid](/img/structure/B5973988.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5973998.png)

![2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5974013.png)
![5-[4-methoxy-3-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5974028.png)
![11-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5974036.png)
![7'-amino-1-(3-fluorobenzyl)-2'-[(3-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5974051.png)
![N-(4-isopropylphenyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine](/img/structure/B5974059.png)